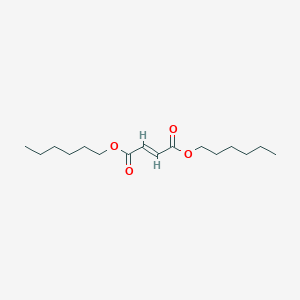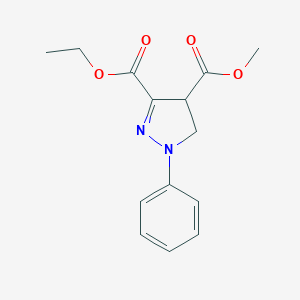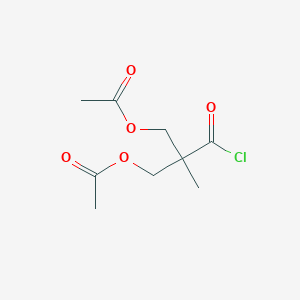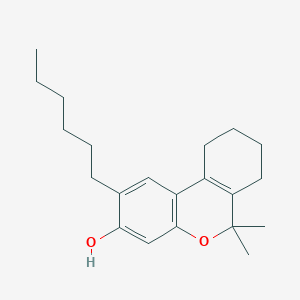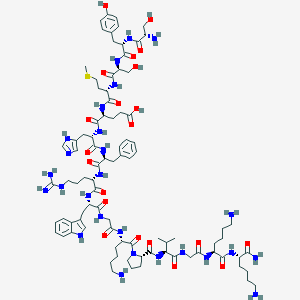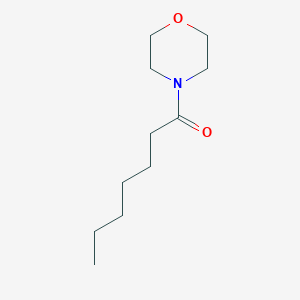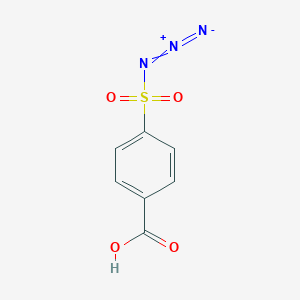
4-Azidosulfonylbenzoesäure
Übersicht
Beschreibung
Benzoic acid, 4-(azidosulfonyl)- is a useful research compound. Its molecular formula is C7H5N3O4S and its molecular weight is 227.2 g/mol. The purity is usually 95%.
The exact mass of the compound Benzoic acid, 4-(azidosulfonyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Benzoic acid, 4-(azidosulfonyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoic acid, 4-(azidosulfonyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Click-Chemie-Anwendungen
4-Azidosulfonylbenzoesäure: ist ein wertvolles Reagenz in der Click-Chemie, wo es verwendet werden kann, um Azid-Funktionsgruppen in Moleküle einzuführen. Dies ist besonders nützlich, um komplexe molekulare Architekturen mit Präzision zu schaffen. Die Azidgruppe ist ein Schlüsselfaktor in der Huisgen-Cycloadditionsreaktion, die 1,2,3-Triazole bildet, Verbindungen, die für ihre Stabilität und einzigartigen chemischen Eigenschaften bekannt sind .
Synthese von entzündungshemmenden Wirkstoffen
Die Forschung hat gezeigt, dass Derivate der This compound bei der Synthese von entzündungshemmenden Wirkstoffen eingesetzt werden können. Dies ist auf die Fähigkeit der Verbindung zurückzuführen, als Zwischenprodukt bei der Herstellung von Molekülen zu dienen, die biologische Pfade modulieren, die mit Entzündungen verbunden sind .
Azid-Amidierungsreaktionen
Die Azidgruppe in This compound kann Amidierungsreaktionen eingehen, die für die Synthese von Amidbindungen entscheidend sind. Amidbindungen sind in der Biochemie von grundlegender Bedeutung und bilden das Rückgrat von Proteinen. Diese Anwendung ist im Bereich der Peptidsynthese und des Wirkstoffdesigns von Bedeutung .
Photo-Stevens-Umlagerung
This compound: kann als Reagenz in Photo-Stevens-Umlagerungsreaktionen verwendet werden. Dieser photochemische Prozess ermöglicht die Umlagerung molekularer Strukturen unter Verwendung von Licht, das genutzt werden kann, um neue Verbindungen mit potenziellen pharmazeutischen Anwendungen zu erzeugen .
Kobalt-katalysierte Synthese von tertiären Aziden
Die Verbindung ist auch an kobaltkatalysierten Reaktionen zur Synthese von tertiären Aziden beteiligt. Tertiäre Azide sind wertvoll in der organischen Synthese und können in eine Vielzahl von funktionellen Gruppen umgewandelt werden, wodurch der Werkzeugkasten für die chemische Synthese erweitert wird .
Chemische Sensorik
Aufgrund ihrer photochemischen Eigenschaften kann This compound in Materialien für chemische Sensoranwendungen integriert werden. Ihre Fähigkeit, ihre Eigenschaften bei Lichteinwirkung zu verändern, macht sie zu einem hervorragenden Kandidaten für die Entwicklung von Sensoren, die das Vorhandensein verschiedener Substanzen erkennen können .
Organische Transistoren
Im Bereich der Elektronik können Derivate der This compound verwendet werden, um photoschaltbare organische Transistoren zu entwickeln. Diese Geräte können mit Licht gesteuert werden, was ein Fortschritt bei der Entwicklung optoelektronischer Komponenten ist .
Photobiologie und Zellsignalgebung
Schließlich zeigt der Azobenzol-Rest, der eng mit der This compound verwandt ist, vielversprechende Ergebnisse in der Photobiologie. Es kann verwendet werden, um biologische Prozesse wie die Zellsignalgebung mit Licht zu steuern, was Auswirkungen auf die medizinische Forschung und Therapien hat .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-azidosulfonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O4S/c8-9-10-15(13,14)6-3-1-5(2-4-6)7(11)12/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWULJVXJAZBQLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)S(=O)(=O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4066175 | |
| Record name | Benzoic acid, 4-(azidosulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4066175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17202-49-2 | |
| Record name | 4-(Azidosulfonyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17202-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-(azidosulfonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017202492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-(azidosulfonyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 4-(azidosulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4066175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Carboxybenzenesulfonazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How is 4-carboxybenzenesulfonyl azide used to modify polymers like ethylene-propylene copolymer (EPM)?
A: 4-Carboxybenzenesulfonyl azide can functionalize EPM in a one-step procedure to create EPM-PA6 graft copolymers. [] This process, conducted in a molten mixture of EPM and polyamide 6 (PA6), leverages the reactivity of the azide group. The functionalization primarily occurs on the polyolefin, leading to the formation of graft copolymers at the interface. These graft copolymers are crucial for improving the compatibility of the blend compared to traditional two-step procedures or methods using commercial maleic acid derivatives. []
Q2: What makes 4-carboxybenzenesulfonyl azide useful in oligonucleotide conjugation?
A: 4-Carboxybenzenesulfonyl azide is a valuable reagent for introducing modifications at the internucleotidic phosphate position of oligonucleotides. [] This is achieved through a solid-phase Staudinger reaction, targeting the phosphite triester formed during phosphoramidite coupling. The reaction can utilize the compound with a free carboxy group or as an activated ester (e.g., pentafluorophenyl, 4-nitrophenyl, or pentafluorobenzyl). This allows for the introduction of a carboxylic acid function at the terminal or internal internucleotidic phosphate. [] Subsequent reactions with this carboxylic acid group, such as amide bond formation with amines, allow for the creation of diverse oligonucleotide conjugates. []
Q3: What happens to 4-carboxybenzenesulfonyl azide under high pressure, and how does its structure contribute to this behavior?
A: 4-Carboxybenzenesulfonyl azide undergoes several phase transitions under high pressure. It transitions from phase I to II between 0.5–0.9 GPa and then to phase III starting around 2.5 GPa. [] Above 10.5 GPa, it becomes amorphous. [] The presence of the sulfonyl group plays a crucial role in these transitions, particularly in its amorphization. It facilitates the decomposition of the azide group under pressure. [] This highlights the influence of specific functional groups on the compound's behavior under extreme conditions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



